2-Amino-7-chloro-3,8-dimethylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-chloro-3,8-dimethylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 2-position, a chlorine atom at the 7-position, and two methyl groups at the 3 and 8 positions on the quinoline ring. It is known for its significant applications in medicinal chemistry and various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloro-3,8-dimethylquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Gould-Jacobs reaction, which involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also a key aspect of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-chloro-3,8-dimethylquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 7-position can be replaced by nucleophiles under appropriate conditions.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the chlorine atom or modifying the amino group .
Scientific Research Applications
2-Amino-7-chloro-3,8-dimethylquinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antimalarial drugs and other therapeutic agents.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-chloro-3,8-dimethylquinoline involves its interaction with specific molecular targets. For instance, in medicinal applications, it can inhibit the activity of certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
7-Chloro-3,8-dimethylquinoline: Lacks the amino group at the 2-position.
2-Amino-3,8-dimethylquinoline: Lacks the chlorine atom at the 7-position.
4,7-Dichloroquinoline: Contains two chlorine atoms at the 4 and 7 positions.
Uniqueness: 2-Amino-7-chloro-3,8-dimethylquinoline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-3,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
CVYULFVQTYNNPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.